1-(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide
Overview
Description
1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including difluoromethyl, ethylsulfanyl, triazolyl, and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the triazole ring: This step involves the reaction of the pyrazole intermediate with azides under suitable conditions to form the triazole ring.
Difluoromethylation: The difluoromethyl groups are introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation processes
Ethylsulfanyl group introduction: This can be achieved by nucleophilic substitution reactions using ethylthiol or related reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the difluoromethyl groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly at the difluoromethyl and ethylsulfanyl groups
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles or electrophiles such as halides, amines, or thiols can be used under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the difluoromethyl or ethylsulfanyl positions .
Scientific Research Applications
1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, while the triazole and pyrazole rings contribute to its overall stability and bioactivity .
Comparison with Similar Compounds
1-(Trifluoromethyl)-N-[3-(trifluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: 1-(Difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-5-carboxamide is unique due to the presence of both difluoromethyl and ethylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the triazole and pyrazole rings makes this compound a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
2-(difluoromethyl)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N6OS/c1-2-22-10-17-16-7(6(11)12)20(10)18-8(21)5-3-4-15-19(5)9(13)14/h3-4,6,9H,2H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNSIDLWCNLAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1NC(=O)C2=CC=NN2C(F)F)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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